molecular formula C8H11NO3 B8361029 3-Amino-4-n-butoxy-3-cyclobutene-1,2-dione

3-Amino-4-n-butoxy-3-cyclobutene-1,2-dione

Cat. No. B8361029
M. Wt: 169.18 g/mol
InChI Key: KORMWDWAMSITGR-UHFFFAOYSA-N
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Patent
US04927968

Procedure details

Preparation A: A solution of 1,2-dibutoxy-1-cyclobutene-3,4-dione (6.09, 0.027 mole) in 40 mL of tetrahydrofuran was cooled to 5° C. in an ice-water bath and treated dropwise over a period of 9 minutes with a solution of 1.8 mL of concentrated ammonium hydroxide in a mixture of 8 mL of tetrahydrofuran and 1 mL of methanol. After stirring at 5° C. for 30 minutes and at ambient temperature for 90 minutes the mixture was concentrated under reduced pressure to a slurry. A small amount of Skellysolve B was added and the product was collected by filtration after 16 hours of standing at 0° C. to give 3.26 g of the title compound. A sample (8.54 g) was partly dissolved in acetone, filtered and cooled to give 4.51 g of purified title compound; mp=165.5°-168° C. (clear melt).
Quantity
0.027 mol
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
1.8 mL
Type
reactant
Reaction Step Two
Quantity
8 mL
Type
solvent
Reaction Step Two
Quantity
1 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([O:5][C:6]1[C:9](=[O:10])[C:8](=[O:11])[C:7]=1OCCCC)[CH2:2][CH2:3][CH3:4].[OH-].[NH4+:18]>O1CCCC1.CO>[NH2:18][C:7]1[C:8](=[O:11])[C:9](=[O:10])[C:6]=1[O:5][CH2:1][CH2:2][CH2:3][CH3:4] |f:1.2|

Inputs

Step One
Name
Quantity
0.027 mol
Type
reactant
Smiles
C(CCC)OC1=C(C(C1=O)=O)OCCCC
Name
Quantity
40 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
1.8 mL
Type
reactant
Smiles
[OH-].[NH4+]
Name
Quantity
8 mL
Type
solvent
Smiles
O1CCCC1
Name
Quantity
1 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
5 °C
Stirring
Type
CUSTOM
Details
After stirring at 5° C. for 30 minutes and at ambient temperature for 90 minutes the mixture
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
was concentrated under reduced pressure to a slurry
ADDITION
Type
ADDITION
Details
A small amount of Skellysolve B was added
FILTRATION
Type
FILTRATION
Details
the product was collected by filtration after 16 hours
Duration
16 h
CUSTOM
Type
CUSTOM
Details
of standing at 0° C.

Outcomes

Product
Details
Reaction Time
90 min
Name
Type
product
Smiles
NC1=C(C(C1=O)=O)OCCCC
Measurements
Type Value Analysis
AMOUNT: MASS 3.26 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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